3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR
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Overview
Description
3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[331]nonan-7-one, AldrichCPR, is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one typically involves the following steps:
Formation of the Azabicyclo Scaffold: The azabicyclo[3.3.1]nonane core can be synthesized through catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the hydrogenation and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Raney Nickel: Used for catalytic hydrogenation.
Methyl Iodide: Used for methylation reactions.
Basic Conditions: Often required for substitution and alkylation reactions.
Major Products Formed
Substituted Azabicyclo Compounds: Formed through nucleophilic substitution.
Alcohols and Ketones: Formed through reduction and oxidation reactions.
Schiff Bases: Formed through condensation reactions.
Scientific Research Applications
3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the azabicyclo structure can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: Lacks the bromine and methyl groups.
3-Substituted 3-azabicyclo[3.3.1]nonan-9-amines: Similar core structure but different substituents.
Uniqueness
3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one is unique due to the presence of the bromine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H22BrNO |
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Molecular Weight |
324.26 g/mol |
IUPAC Name |
(1R,5S)-3-benzyl-3-methyl-3-azoniabicyclo[3.3.1]nonan-7-one;bromide |
InChI |
InChI=1S/C16H22NO.BrH/c1-17(10-13-5-3-2-4-6-13)11-14-7-15(12-17)9-16(18)8-14;/h2-6,14-15H,7-12H2,1H3;1H/q+1;/p-1/t14-,15+,17?; |
InChI Key |
WQOFMIUINIVIEG-QVLMFNNZSA-M |
Isomeric SMILES |
C[N+]1(C[C@@H]2C[C@H](C1)CC(=O)C2)CC3=CC=CC=C3.[Br-] |
Canonical SMILES |
C[N+]1(CC2CC(C1)CC(=O)C2)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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